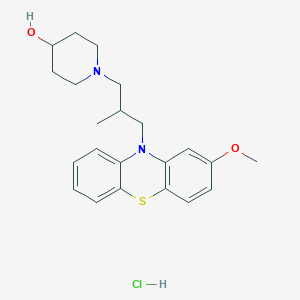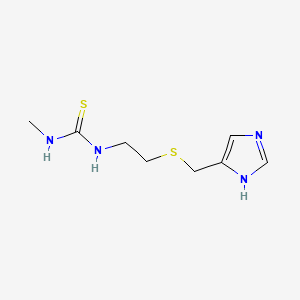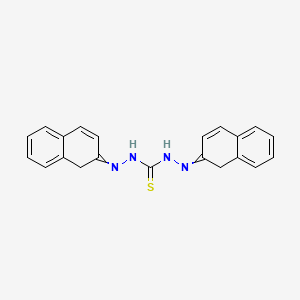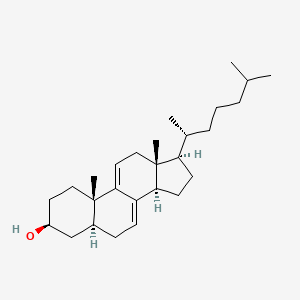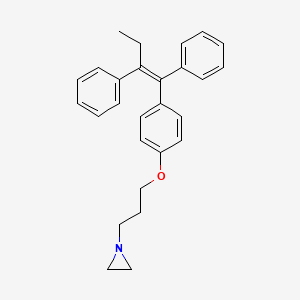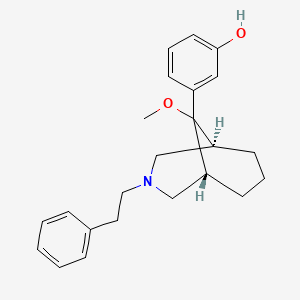
2-(2-methoxyphenyl)-1-methyl-3,5-dinitro-2H-pyridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(2-methoxyphenyl)-1-methyl-3,5-dinitro-2H-pyridine is a member of methoxybenzenes.
Aplicaciones Científicas De Investigación
Preparation and Structural Analysis
The chemical compound 2-(2-methoxyphenyl)-1-methyl-3,5-dinitro-2H-pyridine is not directly referenced in available literature; however, insights into its potential applications and relevance can be inferred from research on structurally similar compounds. Compounds with methoxyphenyl groups and pyridine derivatives have been extensively explored for their diverse applications in scientific research. These include the synthesis of complex molecules with potential biological activity, materials science, and the study of molecular structures and interactions.
Synthesis and Characterization : Pyridine derivatives are crucial in organic synthesis, offering a framework for developing pharmacologically active molecules, corrosion inhibitors, and materials with unique properties. For instance, pyridine derivatives have been synthesized and characterized to understand their structural and electronic configurations, aiding in the development of new materials and drugs (Wandas & Talik, 2013; Feng, 2011).
Corrosion Inhibition : Pyridine derivatives have been investigated for their corrosion inhibition properties, particularly in protecting metals in acidic environments. Such compounds can form protective layers on metal surfaces, significantly reducing corrosion rates. This application is critical in industrial processes where metal longevity and durability are paramount (Ansari, Quraishi, & Singh, 2015; Sudheer & Quraishi, 2014).
Antimicrobial Activity : The synthesis of cyanopyridine and cyanopyrans derivatives and their evaluation against Mycobacterium tuberculosis and other microorganisms highlight the antimicrobial potential of pyridine derivatives. This suggests their use in developing new antimicrobial agents to combat resistant strains of bacteria and other pathogens (Vyas et al., 2009).
Insecticidal Activity : Research on pyridine derivatives has also demonstrated significant insecticidal activities. These compounds offer a basis for developing new, more effective insecticides with potentially less environmental impact compared to current options (Bakhite et al., 2014).
Propiedades
Nombre del producto |
2-(2-methoxyphenyl)-1-methyl-3,5-dinitro-2H-pyridine |
|---|---|
Fórmula molecular |
C13H13N3O5 |
Peso molecular |
291.26 g/mol |
Nombre IUPAC |
2-(2-methoxyphenyl)-1-methyl-3,5-dinitro-2H-pyridine |
InChI |
InChI=1S/C13H13N3O5/c1-14-8-9(15(17)18)7-11(16(19)20)13(14)10-5-3-4-6-12(10)21-2/h3-8,13H,1-2H3 |
Clave InChI |
OBQPGIJAIYVZLY-UHFFFAOYSA-N |
SMILES |
CN1C=C(C=C(C1C2=CC=CC=C2OC)[N+](=O)[O-])[N+](=O)[O-] |
SMILES canónico |
CN1C=C(C=C(C1C2=CC=CC=C2OC)[N+](=O)[O-])[N+](=O)[O-] |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![8-(4-Hydroxy-3-methoxyphenyl)-6-(4-methylphenyl)-3,4a,7a,8-tetrahydropyrrolo[2,3]thiopyrano[4,5-b]thiazole-2,5,7-trione](/img/structure/B1227528.png)
![7-(1-Azepanyl)-3-(2-methoxyphenyl)-2,5-dimethylpyrazolo[1,5-a]pyrimidine](/img/structure/B1227532.png)

![1-(2-Methylprop-2-enyl)-3-[(5-nitro-2-oxo-3-indolyl)amino]thiourea](/img/structure/B1227534.png)

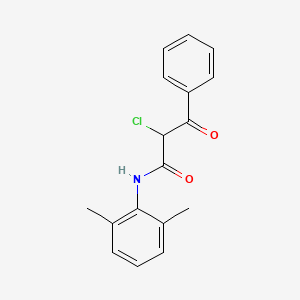
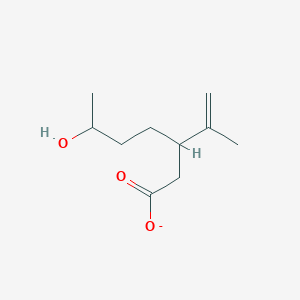
![5-Acetyloxy-6-bromo-2-[[(6-but-3-enyl-3-cyano-2-pyridinyl)thio]methyl]-1-methyl-3-indolecarboxylic acid ethyl ester](/img/structure/B1227539.png)
